molecular formula C10H13NO3 B14276889 L-Valine, N-(2-furanylmethylene)- CAS No. 172885-48-2

L-Valine, N-(2-furanylmethylene)-

Cat. No.: B14276889
CAS No.: 172885-48-2
M. Wt: 195.21 g/mol
InChI Key: QEJSOAPUXOEGNK-VIFPVBQESA-N
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Description

L-Valine, N-(2-furanylmethylene)- is a modified amino acid derivative where the α-amino group of L-valine is substituted with a 2-furanylmethylene moiety. This structural modification introduces a furan ring, a heterocyclic aromatic system, which alters the compound's electronic properties, solubility, and biological activity.

The furan group is known for its electron-rich aromatic system, which can influence intermolecular interactions, such as hydrogen bonding or π-π stacking, and may enhance bioavailability or target specificity in pharmaceutical contexts .

Properties

CAS No.

172885-48-2

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2S)-2-(furan-2-ylmethylideneamino)-3-methylbutanoic acid

InChI

InChI=1S/C10H13NO3/c1-7(2)9(10(12)13)11-6-8-4-3-5-14-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

QEJSOAPUXOEGNK-VIFPVBQESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N=CC1=CC=CO1

Canonical SMILES

CC(C)C(C(=O)O)N=CC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, N-(2-furanylmethylene)- typically involves the condensation of L-Valine with a furan-based aldehyde. One common method is the reaction of L-Valine with 2-furaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of L-Valine, N-(2-furanylmethylene)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-(2-furanylmethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

L-Valine, N-(2-furanylmethylene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valine, N-(2-furanylmethylene)- involves its interaction with specific molecular targets and pathways. The compound is known to stimulate the secretion of glucagon-like peptide 1 (GLP-1) through the activation of ATP-sensitive potassium channels and voltage-gated calcium channels. This leads to the release of GLP-1, which plays a crucial role in glucose homeostasis and energy regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan Substituents

(a) Methyl N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine (Furalaxyl)
  • Structure : Combines a furan carbonyl group with a dimethylphenyl moiety.
  • Application : Fungicide used in agriculture due to its systemic activity against oomycetes .
  • Key Differences : Unlike L-Valine, N-(2-furanylmethylene)-, furalaxyl incorporates a DL-alanine backbone and a bulky aromatic group, which likely reduces water solubility but enhances membrane permeability in plant tissues .
(b) Benalaxyl
  • Structure : Features a phenylacetyl group instead of a furan substituent.
  • Application: Another fungicide with a broader spectrum of activity compared to furalaxyl .

L-Valine Derivatives with Heterocyclic Modifications

(a) N-[2-Isopropylthiazol-4-ylmethyl(methyl)carbamoyl]-L-valine
  • Structure : Substituted with a thiazole ring instead of furan.
  • Properties :
    • Density : 1.193 g/cm³
    • Boiling Point : 532.6±40.0 °C (predicted)
    • Application : Intermediate in synthesizing ritonavir, an antiretroviral drug .
  • Key Differences : The thiazole group introduces sulfur-based polarity and hydrogen-bonding capacity, which may improve metabolic stability compared to furan-containing derivatives .
(b) L-Valine, 2TMS Derivative
  • Structure: Trimethylsilyl (TMS) groups attached to the amino and carboxyl groups.
  • Properties :
    • Molecular Weight : 261.51 g/mol
    • Application : Used in gas chromatography (GC) for derivatization to enhance volatility .
  • Comparison : The TMS groups drastically increase hydrophobicity, making this derivative unsuitable for biological applications but ideal for analytical chemistry .
L-Valine, N-[(2-propyn-1-yloxy)carbonyl]
  • Structure: Propynyloxycarbonyl group attached to the amino group.
  • Properties :
    • Molecular Weight : 199.2 g/mol
  • Application : Likely used as a protective group in peptide synthesis to prevent unwanted side reactions .
  • Comparison : The alkyne group in this derivative offers click chemistry compatibility, a feature absent in the furan-modified compound .

Research Findings and Implications

  • Electronic Effects : Furan substituents enhance π-electron density, which could improve binding to aromatic residues in enzyme active sites compared to aliphatic or sulfur-containing groups .
  • Solubility and Bioavailability : Derivatives like furalaxyl and benalaxyl demonstrate that furan modifications balance hydrophobicity and solubility, critical for agrochemical efficacy .
  • Synthetic Utility : Propynyloxy and TMS derivatives highlight the versatility of L-valine in chemical synthesis, though their applications diverge significantly from furan-based analogues .

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